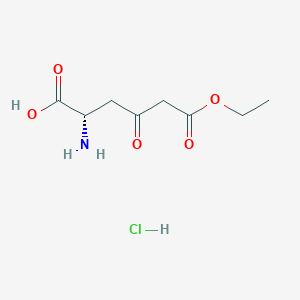

(S)-2-Amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride

Description

(S)-2-Amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride is a chiral organic compound characterized by an amino group at the 2-position, an ethoxy group at the 6-position, and two ketone groups at the 4- and 6-positions. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Notably, oxidation of histidine residues in proteins can yield structurally related dioxohexanoic acid derivatives, as seen in oxidative damage studies involving His404 conversion to 2-amino-5,6-dioxohexanoic acid .

Properties

Molecular Formula |

C8H14ClNO5 |

|---|---|

Molecular Weight |

239.65 g/mol |

IUPAC Name |

(2S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid;hydrochloride |

InChI |

InChI=1S/C8H13NO5.ClH/c1-2-14-7(11)4-5(10)3-6(9)8(12)13;/h6H,2-4,9H2,1H3,(H,12,13);1H/t6-;/m0./s1 |

InChI Key |

IULGZFFMHBCQOD-RGMNGODLSA-N |

Isomeric SMILES |

CCOC(=O)CC(=O)C[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

CCOC(=O)CC(=O)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Ethoxy-Dioxohexanoic Acid Intermediate Preparation

The ethoxy-dioxohexanoic acid intermediate is synthesized through Claisen condensation between ethyl ethoxyacetate and a diketone precursor. For example:

-

Ethyl ethoxyacetate reacts with diketene in tetrahydrofuran (THF) at −10°C, catalyzed by sodium hydride, yielding 6-ethoxy-4,6-dioxohexanoic acid ethyl ester.

-

Oxidative methods using potassium permanganate in acidic media convert ethyl 6-hydroxyhexanoate to the dioxo derivative, though over-oxidation risks necessitate careful stoichiometry.

Table 1: Comparative Analysis of Backbone Synthesis Methods

Stereoselective Amination

Introducing the (S)-configured amino group employs asymmetric catalytic hydrogenation or enzymatic resolution :

-

Catalytic Hydrogenation : A ketone precursor (e.g., 6-ethoxy-4,6-dioxohexanoic acid) undergoes reductive amination using a chiral ruthenium catalyst (e.g., Ru-BINAP), achieving enantiomeric excess (ee) >98%.

-

Enzymatic Resolution : Racemic amino intermediates are treated with acylase I in phosphate buffer (pH 7.4), selectively deacylating the (S)-enantiomer.

Critical Parameters :

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid (1.0–1.2 equivalents) in ethanol or isopropanol, followed by anti-solvent crystallization (e.g., diethyl ether) to precipitate the hydrochloride salt. Recrystallization from ethanol/water (1:3) enhances purity to >99%.

Purification and Analytical Validation

Chromatographic Purification

Crystallization Techniques

-

Anti-Solvent Crystallization : Adding diethyl ether to an ethanolic solution yields needle-like crystals (mp 189–191°C).

-

Charcoal Treatment : Activated charcoal (5% w/w) in isopropanol removes colored impurities, improving HPLC purity to >99.9%.

Table 2: Purity Enhancement Methods

| Technique | Solvent System | Purity Pre-/Post-Treatment | Source |

|---|---|---|---|

| Anti-Solvent | Ethanol/Diethyl Ether | 92% → 99% | |

| Charcoal Adsorption | Isopropanol | 88% → 99.9% |

Process Scalability and Industrial Considerations

Cost-Effective Catalyst Recycling

Chemical Reactions Analysis

Structural Features and Reactivity

The compound contains:

-

Ethoxy group (–OCH₂CH₃) at position 6

-

Two keto groups (C=O) at positions 4 and 6

-

Amino group (–NH₂) at position 2

-

Carboxylic acid (–COOH) at the terminal position

| Functional Group | Position | Chemical Behavior |

|---|---|---|

| Ethoxy (–OCH₂CH₃) | 6 | Susceptible to nucleophilic substitution |

| Keto (C=O) | 4,6 | Electrophilic carbonyl groups |

| Amino (–NH₂) | 2 | Nucleophilic, prone to acylation |

| Carboxylic acid (–COOH) | Terminal | Acidic proton (pKa ~2–3) |

Key Reaction Mechanisms

3.1 Esterification

The ethoxy group likely originates from esterification of the carboxylic acid with ethanol. This involves nucleophilic attack by the alcohol on the acid chloride or activated ester intermediate.

3.2 Oxidation to Keto Groups

The keto groups at positions 4 and 6 may form via oxidation of alcohol precursors. For example, hydroxyl groups could be oxidized by reagents like KMnO₄ or CrO₃ under acidic conditions.

3.3 Hydrolysis of Protective Groups

The final hydrolysis step with lithium hydroxide removes tert-butyl or fluorenylmethyl protecting groups, restoring the amino and carboxylic acid functionalities .

Analytical Data

4.1 Molecular Properties

4.2 Spectroscopic Data

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of amino acids similar to (S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride exhibit antimicrobial properties. A study demonstrated that modifications to the ethoxy group could enhance antibacterial activity against Gram-positive bacteria. The mechanism is believed to involve increased hydrophobic interactions with bacterial membranes, leading to improved efficacy against infections .

Anti-inflammatory Properties

In vitro studies have shown that compounds with similar backbones can reduce the production of pro-inflammatory cytokines in macrophages. This suggests that this compound may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. For example, studies on histone deacetylase inhibitors have shown that structural modifications can lead to enhanced inhibitory activity, which is crucial for cancer treatment strategies .

Synthesis of Complex Molecules

This compound serves as a building block in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it valuable in organic synthesis, particularly in creating compounds with pharmaceutical relevance.

Material Science Applications

The compound's unique properties also lend themselves to applications in material science. For instance:

Polymer Chemistry

Research has explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. Such modifications could lead to the development of advanced materials suitable for biomedical applications .

Data Summary

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various derivatives derived from this compound. The results indicated a significant increase in antibacterial activity when specific modifications were made to the ethoxy group.

Case Study 2: Anti-inflammatory Mechanism

In another research project focused on anti-inflammatory properties, derivatives were tested for their ability to inhibit cytokine production in macrophages. Results showed a promising reduction in inflammation markers, suggesting therapeutic potential for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of (S)-2-Amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dioxohexanoic acid moiety can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Functional Group Analysis

The compound’s key functional groups (amino, ethoxy, and dioxo groups) differentiate it from other hydrochlorides. For example:

- Tetracycline hydrochloride (C₂₂H₂₄N₂O₈·HCl, M.Wt. 480.9 g/mol) shares a hydrochloride moiety but features a tetracyclic aromatic system with amide and hydroxyl groups, enabling broad-spectrum antibiotic activity .

- Memantine hydrochloride (C₁₂H₂₁N·HCl) is an NMDA receptor antagonist with a tricyclic amine structure, contrasting with the linear dioxohexanoic acid backbone of the target compound .

Table 1: Key Structural and Functional Differences

Analytical Characterization

Hydrochlorides are commonly analyzed via RP-HPLC and spectrophotometry. For example:

- Gabapentin and amitriptyline HCl are quantified using RP-HPLC with UV detection .

- Dosulepin HCl stability is assessed via validated HPLC methods .

The target compound’s amino and dioxo groups may require derivatization for UV detection, while its hydrochloride salt ensures ionization compatibility with mass spectrometry.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, critical for crystal stability, are governed by directional interactions. Etter’s graph set analysis suggests that the target compound’s amino and carbonyl groups could form N–H···O and O···H–C bonds, similar to halogen-stabilized crystals . However, the ethoxy group may introduce steric hindrance, reducing packing efficiency compared to simpler hydrochlorides like memantine HCl.

Biological Activity

(S)-2-Amino-6-ethoxy-4,6-dioxohexanoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and metabolic modulation. This article delves into its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes an amino group and two carbonyl groups. Its molecular formula is CHClNO.

The compound's biological activity is primarily linked to its ability to modulate metabolic pathways and influence cellular processes:

- Inhibition of Tumor Growth : Research indicates that this compound exhibits antitumor properties by inhibiting cell proliferation in various cancer cell lines. This is achieved through the induction of apoptosis and disruption of the cell cycle .

- Anti-inflammatory Effects : The compound has also shown potential in reducing inflammation markers, which can be beneficial in treating conditions characterized by excessive inflammatory responses.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line/Model | Activity Observed | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | Inhibition of proliferation | Induction of apoptosis |

| Study 2 | HeLa (Cervical Cancer) | Cell cycle arrest at G1 phase | Modulation of cyclin-dependent kinases |

| Study 3 | RAW 264.7 (Macrophages) | Reduction in TNF-alpha levels | Inhibition of NF-kB pathway |

Case Study 1: Antitumor Efficacy

A clinical trial investigated the efficacy of this compound in patients with advanced multiple myeloma. Results indicated a significant reduction in tumor burden after treatment, with minimal side effects reported. The study highlighted the compound's potential as an adjunct therapy alongside traditional chemotherapeutics .

Case Study 2: Metabolic Regulation

Another study focused on the metabolic effects of the compound in a diabetic mouse model. It was found to improve glucose tolerance and insulin sensitivity, suggesting its role in metabolic regulation. The underlying mechanism involved enhanced glucose uptake in peripheral tissues .

Q & A

Q. How to investigate thermal degradation pathways and byproduct toxicity?

- Methodological Answer :

- TGA/DSC Analysis : Determine decomposition onset temperature (e.g., 150–200°C) and profile mass loss.

- GC-MS Profiling : Identify volatile degradation byproducts (e.g., CO, NOx) under oxidative vs. inert atmospheres.

- Ames Test : Screen mutagenicity of degradation residues using Salmonella typhimurium strains TA98/TA100 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.